N-tert-butyl-2-(2-chloroacetamido)acetamide
Overview
Description
N-tert-butyl-2-(2-chloroacetamido)acetamide is an organic compound with the molecular formula C8H15ClN2O2 and a molecular weight of 206.67 g/mol . This compound is known for its unique chemical structure, which includes a tert-butyl group and a chloroacetamido group. It is commonly used in various fields such as organic synthesis, medicinal chemistry, and industrial applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-2-(2-chloroacetamido)acetamide can be synthesized through the reaction of tert-butyl ethanol with chloroacetic acid under specific conditions . The reaction typically involves the use of a solvent such as dichloromethane, ethyl acetate, or methanol, and is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(2-chloroacetamido)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can yield tert-butylamine and chloroacetic acid.
Scientific Research Applications
N-tert-butyl-2-(2-chloroacetamido)acetamide is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(2-chloroacetamido)acetamide involves its interaction with various molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-(Tert-Butyl)-2-Chloroacetamide: This compound has a similar structure but lacks the additional acetamido group, making it less versatile in certain reactions.
N-(Chloroacetyl)Tert-Butylamine: Another similar compound, which also lacks the acetamido group, affecting its reactivity and applications.
Uniqueness
N-tert-butyl-2-(2-chloroacetamido)acetamide is unique due to the presence of both the tert-butyl and chloroacetamido groups, which confer distinct reactivity and stability. This makes it a valuable compound in various fields, from organic synthesis to medicinal chemistry .
Properties
IUPAC Name |
N-tert-butyl-2-[(2-chloroacetyl)amino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2/c1-8(2,3)11-7(13)5-10-6(12)4-9/h4-5H2,1-3H3,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZSQJRRNZQDDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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